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molecular formula C14H24BrNO2 B1679373 Dipropyldopamine hydrobromide CAS No. 65273-66-7

Dipropyldopamine hydrobromide

Cat. No. B1679373
M. Wt: 318.25 g/mol
InChI Key: QAXMCYJNFHCJFB-UHFFFAOYSA-N
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Patent
US04529604

Procedure details

A solution (150 ml.) of boron tribromide/methylene chloride (1 g./5 ml., 0.12 mole) was added to a solution of 5.0 g. (0.019 mole) of N,N-di-(n-propyl)-3,4-dimethoxyphenethylamine in 100 ml. of methylene chloride, cooled in an ice bath. The bath was removed and the reaction mixture was stirred at room temperature. Methanol (about 50 ml.) was added to the reaction mixture, with cooling, and the resulting solution was evaporated in vacuo. The residue crystallized to give 3,4-dihydroxy-N,N-di-(n-propyl)phenethylamine hydrobromide, m.p. 153.5°-154.5° C.
Name
boron tribromide methylene chloride
Quantity
150 mL
Type
reactant
Reaction Step One
Name
N,N-di-(n-propyl)-3,4-dimethoxyphenethylamine
Quantity
0.019 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
B(Br)(Br)[Br:2].C(Cl)Cl.[CH2:8]([N:11]([CH2:15][CH2:16][C:17]1[CH:22]=[CH:21][C:20]([O:23]C)=[C:19]([O:25]C)[CH:18]=1)[CH2:12][CH2:13][CH3:14])[CH2:9][CH3:10]>C(Cl)Cl>[BrH:2].[OH:25][C:19]1[CH:18]=[C:17]([CH:22]=[CH:21][C:20]=1[OH:23])[CH2:16][CH2:15][N:11]([CH2:8][CH2:9][CH3:10])[CH2:12][CH2:13][CH3:14] |f:0.1,4.5|

Inputs

Step One
Name
boron tribromide methylene chloride
Quantity
150 mL
Type
reactant
Smiles
B(Br)(Br)Br.C(Cl)Cl
Step Two
Name
N,N-di-(n-propyl)-3,4-dimethoxyphenethylamine
Quantity
0.019 mol
Type
reactant
Smiles
C(CC)N(CCC)CCC1=CC(=C(C=C1)OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The bath was removed
ADDITION
Type
ADDITION
Details
Methanol (about 50 ml.) was added to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
the resulting solution was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue crystallized

Outcomes

Product
Name
Type
product
Smiles
Br.OC=1C=C(CCN(CCC)CCC)C=CC1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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